N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide
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Overview
Description
Thiazolo[5,4-b]pyridine is a core structural motif present in a wide range of natural products . Thiazolo[5,4-b]pyridine derivatives have a wide range of medicinal and biological properties .
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide has been used in a variety of scientific research applications, including the study of the mechanism of action of various drugs. It has been used to study the effects of certain drugs on inflammation, oxidative stress, and cell death. In addition, it has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain drugs on the cardiovascular system.
Mechanism of Action
Target of Action
The primary target of N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4- b ]pyridine was a key structural unit for PI3Kα inhibitory potency .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth and survival. By inhibiting PI3K, the compound can potentially disrupt these processes, leading to various downstream effects.
Result of Action
The result of the compound’s action is the potent inhibition of PI3K. For instance, a representative compound showed potent PI3K inhibitory activity, and the IC50 could reach 3.6 nm . This inhibition can lead to various molecular and cellular effects, depending on the specific role of PI3K in the cells being targeted.
Advantages and Limitations for Lab Experiments
N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and readily available. However, it can be difficult to synthesize in large quantities, and its effects can vary depending on the experimental conditions.
Future Directions
N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide has been used in a variety of research applications, and there is still much to be learned about its potential applications. In the future, it could be used to study the effects of certain drugs on the central nervous system, as well as the effects of certain drugs on the cardiovascular system. In addition, it could be used to study the effects of certain drugs on inflammation, oxidative stress, and cell death. It could also be used to study the mechanisms of action of various drugs, as well as to identify novel targets for drug development. Finally, it could be used to study the effects of certain drugs on the immune system, as well as to identify new treatments for various diseases.
Synthesis Methods
N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide can be synthesized in a variety of ways, including the use of a Grignard reaction. This method involves the reaction of a thiazolopyridine and an aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces this compound, which can be isolated and purified using a variety of techniques.
properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-2,4-6,8,10,14H,3,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRWGLKIBQCEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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